N-undecanoyl-L-Homoserine lactone
Overview
Description
N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .
Synthesis Analysis
An enzymatic method to produce N-acyl homoserine lactones (AHLs) is described. This report represents the first example of the synthesis of bioactive AHLs using immobilized Candida antarctica lipase as the catalyst .
Molecular Structure Analysis
The molecular formula of N-undecanoyl-L-Homoserine lactone is C15H27NO3 .
Chemical Reactions Analysis
N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule. It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .
Physical And Chemical Properties Analysis
The molecular formula of N-undecanoyl-L-Homoserine lactone is C15H27NO3. Its average mass is 269.380 Da and its monoisotopic mass is 269.199097 Da .
Scientific Research Applications
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Quorum Sensing in Bacteria
- Field : Microbiology
- Application : N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It is involved in controlling gene expression and affecting cellular metabolism . This molecule includes the regulation of virulence and exoproteases .
- Methods : Bacteria use signaling systems such as quorum sensing (QS) to regulate cellular interactions via small chemical signaling molecules which also help with adaptation under undesirable survival conditions .
- Results : The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .
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Nitrogen Removal in Wastewater Treatment
- Field : Environmental Biotechnology
- Application : N-(3-oxohexanoyl)-l-homoserine lactone (OHHL), a similar compound to N-undecanoyl-L-Homoserine lactone, was shown to accelerate sludge aggregation by increasing the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass .
- Methods : In the process of granulation under the selective sludge discharge condition, OHHL and more tryptophan-like substances were produced .
- Results : The sludge granulation process for nitritation can be improved by increasing the levels of OHHL and tryptophan in the initial startup stage .
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Biofilm Formation
- Field : Microbiology
- Application : N-undecanoyl-L-Homoserine lactone is involved in the formation of biofilms . Biofilms are communities of bacteria that adhere to a surface and are embedded in a matrix of extracellular polymeric substances .
- Methods : Bacteria use quorum sensing to regulate the formation of biofilms. In this process, bacteria produce and release N-undecanoyl-L-Homoserine lactone. When the concentration of this molecule reaches a certain threshold, it triggers the bacteria to form a biofilm .
- Results : The formation of biofilms can protect bacteria from environmental stress and enhance their survival .
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Infection Prevention
- Field : Medical Microbiology
- Application : N-undecanoyl-L-Homoserine lactone can be used to prevent infections . It regulates the virulence of bacteria and can be targeted to control bacterial infections .
- Methods : By inhibiting the production or activity of N-undecanoyl-L-Homoserine lactone, the virulence of bacteria can be reduced, thereby preventing infections .
- Results : Studies have shown that targeting quorum sensing molecules like N-undecanoyl-L-Homoserine lactone can be an effective strategy to control bacterial infections .
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Regulation of Virulence
- Field : Medical Microbiology
- Application : N-undecanoyl-L-Homoserine lactone is involved in the regulation of virulence in bacteria . It can control the expression of genes that contribute to the pathogenicity of bacteria .
- Methods : Bacteria produce and release N-undecanoyl-L-Homoserine lactone as part of their quorum sensing system. When the concentration of this molecule reaches a certain threshold, it can trigger the expression of virulence genes .
- Results : By controlling the expression of virulence genes, N-undecanoyl-L-Homoserine lactone can influence the pathogenicity of bacteria .
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Stimulation of Bacterial Growth
- Field : Microbiology
- Application : N-undecanoyl-L-Homoserine lactone, like other long chain AHLs, stimulates bacterial growth . It appears later than shorter acyl chain AHLs in developing biofilms .
- Methods : Bacteria use quorum sensing to regulate their growth. In this process, bacteria produce and release N-undecanoyl-L-Homoserine lactone. When the concentration of this molecule reaches a certain threshold, it can stimulate the growth of bacteria .
- Results : The stimulation of bacterial growth by N-undecanoyl-L-Homoserine lactone can contribute to the development of biofilms .
Future Directions
properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWJNUREPGJHSG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025436 | |
Record name | N-Undecanoyl-L-homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-undecanoyl-L-Homoserine lactone | |
CAS RN |
216596-71-3 | |
Record name | N-Undecanoyl-L-homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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